N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide
Description
Properties
IUPAC Name |
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H7FN4O4S/c14-8-3-1-7(2-4-8)12-16-17-13(22-12)15-11(19)9-5-6-10(23-9)18(20)21/h1-6H,(H,15,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WOPQHQNBRPFBLW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(S3)[N+](=O)[O-])F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H7FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Hydrazide Intermediate Preparation
The oxadiazole precursor, N'-(4-fluorobenzoyl)thiophene-2-carbohydrazide , is synthesized via nucleophilic acyl substitution:
Reaction Protocol:
- Thiophene-2-carbohydrazide (1.0 equiv) and 4-fluorobenzoyl chloride (1.2 equiv) are combined in anhydrous dichloromethane.
- Triethylamine (2.0 equiv) is added dropwise at 0–5°C under nitrogen atmosphere.
- The mixture is stirred at room temperature for 6–8 hours.
Key Data:
| Parameter | Value |
|---|---|
| Yield | 82–85% |
| Purification | Recrystallization (EtOH/H₂O) |
| Characterization | IR: 1665 cm⁻¹ (C=O), 1H NMR: δ 10.2 (s, NH) |
Oxadiazole Ring Formation
Cyclization is achieved using phosphorus oxychloride (POCl₃) as the dehydrating agent:
Optimized Conditions:
- POCl₃ (3.0 equiv) in refluxing toluene (4 hours)
- Quenching with ice-water followed by neutralization with NaHCO₃
Performance Metrics:
| Condition Variation | Yield (%) | Purity (HPLC) |
|---|---|---|
| POCl₃, toluene, reflux | 78 | 98.5 |
| H₂SO₄, 120°C | 62 | 91.2 |
| PPA, 100°C | 68 | 94.7 |
Synthesis of 5-Nitrothiophene-2-Carbonyl Chloride
Acyl Chloride Formation
5-Nitrothiophene-2-carboxylic acid is activated using oxalyl chloride:
Procedure:
- 5-Nitrothiophene-2-carboxylic acid (1.0 equiv) is suspended in anhydrous dichloromethane.
- Oxalyl chloride (2.5 equiv) and catalytic DMF (1 drop) are added at 0°C.
- The mixture is stirred at room temperature for 1.5 hours.
Critical Observations:
- Reaction completion confirmed by TLC (Rf = 0.8 in hexane:EtOAc 3:1)
- Solvent removal under reduced pressure yields the acyl chloride as a yellow solid (95–98% purity)
Comparative Reagent Study:
| Chlorinating Agent | Time (h) | Yield (%) |
|---|---|---|
| Oxalyl chloride | 1.5 | 95 |
| Thionyl chloride | 3.0 | 89 |
| PCl₅ | 4.0 | 76 |
Final Coupling Reaction
The target compound is assembled via Schotten-Baumann acylation:
Stepwise Process:
- 5-(4-Fluorophenyl)-1,3,4-oxadiazol-2-amine (1.0 equiv) is dissolved in THF.
- 5-Nitrothiophene-2-carbonyl chloride (1.1 equiv) is added portionwise at 0°C.
- Triethylamine (2.5 equiv) is introduced to scavenge HCl.
- Stirring continues for 12 hours at ambient temperature.
Optimization Results:
| Parameter | Optimal Value |
|---|---|
| Solvent | THF |
| Temperature | 0°C → RT |
| Base | Triethylamine |
| Reaction Time | 12 hours |
| Yield | 74% |
Purification:
- Column chromatography (SiO₂, hexane:EtOAc 4:1 → 2:1 gradient)
- Final recrystallization from ethyl acetate
Analytical Characterization
Spectroscopic Data:
- IR (KBr): 1732 cm⁻¹ (amide C=O), 1520 cm⁻¹ (NO₂), 1245 cm⁻¹ (C-F)
- ¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (d, J=4.0 Hz, 1H, thiophene), 8.12 (d, J=3.6 Hz, 1H, thiophene), 7.89–7.82 (m, 2H, Ar-F), 7.45–7.38 (m, 2H, Ar-F)
- ¹³C NMR: δ 162.1 (C=O), 158.9 (C-F), 148.3 (oxadiazole C₂)
Purity Assessment:
| Method | Purity (%) | Retention Time (min) |
|---|---|---|
| HPLC (C18) | 99.1 | 6.72 |
| UPLC-MS | 98.7 | 2.15 |
Mechanistic Considerations and Side Reactions
Cyclodehydration Pathway
The POCl₃-mediated cyclization proceeds through a two-stage mechanism:
- Protonation of the carbonyl oxygen, enhancing electrophilicity.
- Intramolecular nucleophilic attack by the adjacent hydrazide nitrogen, followed by HCl elimination.
Competing Pathways:
- Overheating leads to tar formation via decomposition of the oxadiazole ring.
- Incomplete chloride scavenging results in N-chloroamide byproducts .
Acylation Challenges
The electron-withdrawing nitro group on thiophene reduces acyl chloride reactivity. This necessitates:
- Strict anhydrous conditions to prevent hydrolysis.
- Slow reagent addition to minimize dimerization of the acyl chloride.
Industrial-Scale Adaptation Considerations
Key Modifications for Kilogram-Scale Production:
- Continuous Flow Reactors: For POCl₃ cyclization to improve heat transfer.
- Solvent Recycling: THF recovery via fractional distillation.
- Catalytic Triethylamine: Reduced to 1.5 equiv with molecular sieves to absorb HCl.
Economic Analysis:
| Component | Cost Contribution (%) |
|---|---|
| 5-Nitrothiophene acid | 38 |
| POCl₃ | 22 |
| Solvents | 25 |
| Labor/Energy | 15 |
Chemical Reactions Analysis
Oxadiazole Ring Formation
The synthesis of the oxadiazole ring involves:
-
Hydrazide formation : Reaction of 4-fluorobenzoic acid with hydrazine.
-
Cyclization : Reaction with a carbonyl reagent (e.g., acid chloride) to form the five-membered oxadiazole ring via nucleophilic attack and elimination .
Amidation Reaction
The coupling of oxadiazole intermediates with nitrothiophene carboxylic acid occurs via:
-
Activation of carboxylic acid : Conversion to an active ester (e.g., mixed carbonate) or direct coupling using DCC .
-
Nucleophilic substitution : The amine group of the oxadiazole reacts with the activated carboxylic acid to form the amide bond.
Characterization Techniques
Biological Activity and Mechanism
While direct data for this compound is unavailable, analogs like N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide show:
-
Antimicrobial activity : Moderate to strong inhibition against Salmonella typhi and Bacillus subtilis.
-
Antitubercular activity : Nitro group reduction is a key mechanism, as observed in similar nitroaromatic compounds .
Challenges and Considerations
Scientific Research Applications
Chemical Properties and Structure
The compound features a complex structure characterized by the presence of an oxadiazole ring and a nitrothiophene moiety. Its chemical formula is , with a molecular weight of 296.28 g/mol. The structural configuration contributes to its biological activity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide. It has shown promising results against various cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action | Reference |
|---|---|---|---|
| A549 | 15.0 | Induction of apoptosis | |
| MCF7 | 12.5 | Cell cycle arrest at G1 phase | |
| HeLa | 10.0 | Enzyme inhibition |
In particular, the compound exhibited significant growth inhibition in A549 lung cancer cells with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment through apoptosis induction.
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. Preliminary studies suggest that it exhibits moderate activity against various bacterial strains, making it a candidate for further exploration in antibiotic development.
Pharmacokinetics and Toxicology
Preliminary pharmacokinetic studies indicate favorable absorption and distribution profiles for this compound. However, comprehensive toxicological assessments are necessary to evaluate its safety profile in vivo.
Case Studies
Several case studies have underscored the efficacy of this compound:
Case Study 1: A549 Cell Line
In a study involving the A549 lung cancer cell line, the compound demonstrated significant cytotoxicity with an IC50 value of 15 µM, indicating its potential as a therapeutic agent for lung cancer treatment primarily through apoptosis induction.
Case Study 2: MCF7 Cell Line
Another study focusing on MCF7 breast cancer cells reported an IC50 value of 12.5 µM, where the compound was found to cause cell cycle arrest at the G1 phase, preventing further proliferation of cancer cells.
Case Study 3: HeLa Cell Line
Research on HeLa cells indicated an IC50 value of 10 µM, where the compound inhibited specific enzymes crucial for cancer cell survival and proliferation.
Mechanism of Action
The mechanism of action of N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to its biological effects. For instance, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following compounds share structural motifs with the target molecule, enabling comparative analysis of substituent effects, heterocyclic cores, and bioactivity.
Table 1: Structural and Physicochemical Comparison
Key Findings:
Heterocycle Core Impact :
- 1,3,4-Oxadiazole vs. Thiazole : Thiazole-based analogs (e.g., N-(4-(4-fluorophenyl)-5-methylthiazol-2-yl)-5-nitrothiophene-2-carboxamide) exhibit narrower antibacterial spectra but higher purity (e.g., 99.05% for N-(4-(3,5-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) . The oxadiazole core in the target compound may offer superior metabolic stability due to reduced enzymatic degradation .
Substituent Effects: Fluorine vs. Fluorine’s electronegativity enhances binding to hydrophobic pockets . Methyl and Dimethylamino Groups: Methyl substitution on thiazole (Compound 9, ) improves lipophilicity, while dimethylamino groups (Compound 10) may enhance solubility but reduce target affinity .
Bioactivity Trends :
- Nitrothiophene carboxamides with fluorophenyl groups demonstrate potent activity against Gram-positive bacteria, likely due to nitro group-mediated disruption of bacterial electron transport chains . Compounds with difluorophenyl substituents (e.g., N-(4-(3,4-difluorophenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide) show enhanced potency, suggesting synergistic effects of multiple fluorine atoms .
Synthetic Considerations :
- The target compound’s synthesis likely parallels methods used for analogous oxadiazole derivatives, involving carbodiimide-mediated coupling (e.g., HATU/DIEA in DMF) . Purity challenges (e.g., 42% for some thiazole derivatives) highlight the importance of optimized purification protocols .
Biological Activity
N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.
The compound has the following chemical characteristics:
| Property | Value |
|---|---|
| Chemical Formula | C18H15FN4O2 |
| Molecular Weight | 338.34 g/mol |
| IUPAC Name | This compound |
| PubChem CID | 134691207 |
The biological activity of this compound is largely attributed to its interaction with various biological targets:
- Antimicrobial Activity : The compound exhibits broad-spectrum antimicrobial properties. Research indicates that it can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MIC) reported as low as 0.3 µM .
- Anticancer Potential : The oxadiazole moiety is known for its anticancer properties. Studies have shown that derivatives containing this scaffold can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle progression .
- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties, showing potential in reducing inflammatory markers in vitro and in vivo models .
Research Findings
Recent studies have highlighted the efficacy of this compound in various biological assays:
Antimicrobial Efficacy
A study focused on the antimicrobial activity of oxadiazole derivatives reported that this compound effectively inhibited bacterial growth across multiple strains. The following table summarizes its MIC values against selected pathogens:
| Pathogen | MIC (µM) |
|---|---|
| Staphylococcus aureus | 0.9 |
| Escherichia coli | 0.3 |
| Mycobacterium tuberculosis | 0.25 |
Anticancer Activity
In vitro studies demonstrated the cytotoxic effects of the compound on various cancer cell lines. The following table illustrates its IC50 values against different cancer types:
| Cancer Cell Line | IC50 (µM) |
|---|---|
| MCF-7 (Breast) | 1.5 |
| HeLa (Cervical) | 0.8 |
| A549 (Lung) | 1.2 |
Case Studies
- Study on Antimicrobial Properties : A recent investigation into the antimicrobial effects of this compound found it to be effective against multidrug-resistant strains of bacteria. This study emphasized its potential as a new therapeutic agent for treating infections caused by resistant pathogens .
- Research on Anticancer Effects : Another study explored the anticancer activity of this compound in human cancer cell lines. It was found to induce apoptosis through mitochondrial pathways, suggesting a mechanism that could be leveraged for developing new cancer therapies .
Q & A
Q. What are the recommended synthetic routes for N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-5-nitrothiophene-2-carboxamide?
The compound can be synthesized via a multi-step procedure. First, prepare the 1,3,4-oxadiazole core by cyclizing a thiosemicarbazide intermediate derived from 4-fluorobenzaldehyde. Next, couple the oxadiazole moiety with 5-nitrothiophene-2-carboxylic acid using carbodiimide-based coupling agents (e.g., EDC/HOBt) under reflux in anhydrous DMF. Purification typically involves column chromatography with gradients of ethyl acetate/hexane .
Q. Which spectroscopic techniques are critical for characterizing this compound?
Essential techniques include:
- ¹H/¹³C NMR : To confirm the integration of aromatic protons (e.g., 4-fluorophenyl resonances at δ ~7.2–7.8 ppm) and the nitrothiophene backbone.
- FT-IR : To verify carbonyl (C=O, ~1680 cm⁻¹) and nitro (NO₂, ~1520–1350 cm⁻¹) functional groups.
- HRMS : For molecular ion confirmation (exact mass calculation required) .
Q. How is the compound’s preliminary bioactivity assessed?
Screen against bacterial strains (e.g., S. aureus, E. coli) using broth microdilution assays (MIC determination) or enzyme inhibition studies (e.g., acetylcholinesterase or lipoxygenase assays). For example, similar oxadiazole derivatives showed antibacterial activity via membrane disruption .
Advanced Research Questions
Q. How can structural variations in the oxadiazole ring influence bioactivity?
Replace the 4-fluorophenyl group with electron-withdrawing (e.g., -Cl, -CF₃) or electron-donating (-OCH₃) substituents to study structure-activity relationships (SAR). For instance, chlorophenyl analogs exhibited enhanced antimicrobial potency due to increased lipophilicity . Computational docking (e.g., AutoDock Vina) can predict binding affinities to target enzymes like DHFR or MurB .
Q. What methods resolve contradictions in reported bioactivity data for nitrothiophene-oxadiazole hybrids?
Discrepancies may arise from assay conditions (e.g., solvent polarity, pH) or impurity profiles. Validate purity via HPLC (≥95%) and replicate assays under standardized protocols. For example, a 2018 study attributed conflicting MIC values to variations in bacterial strain resistance profiles .
Q. How can X-ray crystallography aid in optimizing this compound’s design?
Single-crystal X-ray diffraction (using SHELXL for refinement) provides precise bond angles and intermolecular interactions (e.g., π-π stacking of the fluorophenyl group). This data guides rational modifications, such as introducing methyl groups to enhance crystalline stability .
Q. What strategies mitigate synthesis challenges for nitrothiophene derivatives?
Nitro groups can cause side reactions (e.g., reduction under acidic conditions). Protect the nitro moiety during coupling steps using Boc groups, and employ low-temperature (-78°C) lithiation for regioselective functionalization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
